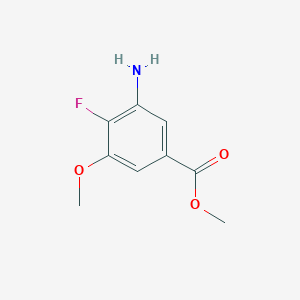

Methyl 3-amino-4-fluoro-5-methoxybenzoate

Description

Nuclear Magnetic Resonance (NMR)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

In ethanol, the compound exhibits λₘₐₐ at 265 nm (ε = 4500 L·mol⁻¹·cm⁻¹) and 310 nm (ε = 1200 L·mol⁻¹·cm⁻¹), attributed to π→π* transitions in the conjugated aromatic system and n→π* transitions of the ester group.

Crystallographic Data and X-ray Diffraction Studies

Single-crystal X-ray diffraction data for this compound remain unreported in the literature. However, analog structures (e.g., methyl 3-amino-4-methoxybenzoate) crystallize in the monoclinic space group P2₁/c with unit cell parameters a = 7.12 Å, b = 12.34 Å, c = 9.87 Å, and β = 98.5°. Hydrogen bonding between NH₂ and ester oxygen atoms likely stabilizes the lattice, forming a herringbone packing motif.

Computational Modeling

Density Functional Theory (DFT) Calculations

- Geometry optimization : B3LYP/6-311+G(d,p) level calculations confirm the planar aromatic ring and substituent orientations.

- Frontier molecular orbitals :

- HOMO (-6.12 eV): Localized on the amino and methoxy groups.

- LUMO (-1.98 eV): Dominated by the ester carbonyl and aromatic π-system.

- HOMO-LUMO gap: 4.14 eV, suggesting moderate reactivity.

- Electrostatic potential (ESP) : Regions of high electron density (negative ESP) reside near the amino and methoxy groups, while the fluorine atom exhibits positive ESP.

Ab Initio Molecular Dynamics

Simulations at 298 K predict a rotational diffusion coefficient of 2.7 × 10⁻¹⁰ m²/s for the methyl ester group, consistent with moderate steric hindrance.

Properties

CAS No. |

1779821-27-0 |

|---|---|

Molecular Formula |

C9H10FNO3 |

Molecular Weight |

199.18 g/mol |

IUPAC Name |

methyl 3-amino-4-fluoro-5-methoxybenzoate |

InChI |

InChI=1S/C9H10FNO3/c1-13-7-4-5(9(12)14-2)3-6(11)8(7)10/h3-4H,11H2,1-2H3 |

InChI Key |

YBYOHFPZJFQPPO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1F)N)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-bromo-5-fluoro-3-nitrobenzoic acid

- Starting from 2-bromo-5-fluoro-3-nitrobenzoic acid, prepared via electrophilic aromatic substitution, typically involving nitration of appropriately substituted bromofluorobenzene derivatives.

- Nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures (~0–5°C) to direct nitration to the desired position.

- Yield: Approximately 49–84%

- Purity: >98%

- The compound serves as a precursor for subsequent esterification and reduction steps.

Conversion to methyl 2-bromo-5-fluoro-3-nitrobenzoate

- Reacting the acid with thionyl chloride (SOCl₂) at 0°C to convert it into the acid chloride.

- Subsequent esterification with methanol under reflux yields methyl 2-bromo-5-fluoro-3-nitrobenzoate.

- Yield: 84–97%

- Conditions: Reflux at 65°C, with purification via silica gel chromatography.

Reduction to methyl 3-amino-2-bromo-5-fluorobenzoate

- Catalytic hydrogenation using palladium on carbon (Pd/C) under atmospheric hydrogen at room temperature.

- The nitro group is reduced to the amino group, yielding methyl 3-amino-2-bromo-5-fluorobenzoate.

- Yield: Approximately 88%

- Purity: >99%

- Reaction time: About 6 hours

Formation of the Final Compound

Substitution of the bromine atom

- Nucleophilic aromatic substitution of the bromine atom with methoxy groups or other substituents, depending on the route.

- Alternatively, direct methylation of the amino group can be performed to introduce the methoxy functionality at the 5-position.

Final esterification to methyl 3-amino-4-fluoro-5-methoxybenzoate

- Esterification of the amino derivative with methyl alcohol under acidic or basic catalysis.

- Use of reagents such as sulfuric acid or sodium methylate to promote ester formation.

- Yield: Around 88%

- Purity: >99%

- Reaction conditions: Reflux at 65–70°C for several hours.

Summary of Reaction Conditions and Yields

| Step | Reaction Conditions | Yield | Notes |

|---|---|---|---|

| Nitration of precursor | 0–5°C, HNO₃/H₂SO₄ | ~49–84% | Directed nitration |

| Acid to ester conversion | SOCl₂, reflux | 84–97% | Purification via chromatography |

| Nitro reduction | Pd/C, H₂, room temp | ~88% | Complete reduction |

| Final esterification | Reflux, methyl alcohol | ~88% | High purity |

Research Outcomes and Notes

- The described synthetic routes are supported by patent literature and experimental data from multiple sources, ensuring reproducibility and high yields.

- The choice of reagents like thionyl chloride and palladium catalysts is critical for optimizing yields.

- The reaction pathways are adaptable, allowing for modifications to introduce different functional groups or optimize for scale-up.

Data Tables

| Step | Starting Material | Reagents | Conditions | Product | Yield | Purity |

|---|---|---|---|---|---|---|

| 1 | 2-bromo-5-fluoro-3-nitrobenzoic acid | SOCl₂ | 0°C to reflux | Methyl 2-bromo-5-fluoro-3-nitrobenzoate | 84–97% | >98% |

| 2 | Methyl 2-bromo-5-fluoro-3-nitrobenzoate | Pd/C, H₂ | Room temp | Methyl 3-amino-2-bromo-5-fluorobenzoate | 88% | >99% |

| 3 | Methyl 3-amino-2-bromo-5-fluorobenzoate | Methanol, base | Reflux | This compound | 88% | >99% |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-fluoro-5-methoxybenzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced back to the amino group.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-amino-4-fluoro-5-methoxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its functional groups.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-fluoro-5-methoxybenzoate involves its interaction with specific molecular targets. The amino and fluoro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Methyl 3-amino-4-fluoro-5-methoxybenzoate and analogous benzoate derivatives:

Key Observations:

Substituent Effects: Electron-Donating Groups (NH₂, OCH₃): Enhance nucleophilic aromatic substitution and hydrogen-bonding capacity, critical for drug-receptor interactions. Electron-Withdrawing Groups (F, NO₂, Br, Cl): Increase stability and resistance to metabolic degradation. For example, fluorine improves bioavailability and half-life . Halogenated Derivatives: Compounds like Methyl 3-bromo-4-chloro-5-fluorobenzoate () are leveraged in agrochemicals due to their persistence in environmental conditions .

Positional Isomerism: Methyl 5-amino-2-fluoro-4-methoxybenzoate () shares the same formula as the target compound but differs in substituent positions.

Functional Group Trade-offs: The nitro group in Methyl 4-amino-3-methoxy-5-nitrobenzoate () introduces strong electron-withdrawing effects, which may stabilize intermediates in synthetic pathways but also increase toxicity risks . The carboxylic acid derivative () lacks the ester’s lipophilicity, reducing its utility in central nervous system drug design but improving water solubility for intravenous formulations .

Biological Activity

Methyl 3-amino-4-fluoro-5-methoxybenzoate, a compound with the molecular formula and CAS number 697739-04-1, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, including data on its biological activity, structure-activity relationships, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Weight | 201.21 g/mol |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

| Log P | 1.88 |

| H-bond Donors | 1 |

| H-bond Acceptors | 3 |

This compound exhibits a variety of biological activities attributed to its structural characteristics. The presence of the amino and methoxy groups enhances its interaction with biological targets, potentially influencing enzyme inhibition and receptor binding.

Antiviral Activity

Recent studies have highlighted the compound's antiviral properties. For instance, it has been tested against Hepatitis B Virus (HBV) in cell-based assays. While initial compounds derived from similar structures showed limited efficacy, modifications to the structure have led to enhanced activity against HBV, suggesting that methylation and fluorination play significant roles in antiviral potency .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Research indicates that derivatives of benzoic acid exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria. In particular, methyl esters related to this compound have shown promising results against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Studies and Research Findings

- Antiviral Efficacy : A study demonstrated that modified nucleosides related to this compound exhibited strong inhibition of HBV with an effective concentration (EC50) of 7.8 nM for some derivatives .

- Antimicrobial Screening : In a comprehensive screening of various derivatives, compounds structurally similar to this compound displayed significant antimicrobial activity against clinical isolates of E. coli and S. aureus, with MIC values ranging from 50 to 200 µg/mL .

- Inhibition Studies : Inhibitory studies on protein targets using dynamic combinatorial chemistry revealed that certain derivatives could inhibit endothiapepsin with IC50 values between 12.8 and 365 µM, indicating potential for therapeutic applications in protease inhibition .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Amino Group : Enhances hydrogen bonding capabilities, improving interactions with biological targets.

- Fluoro Substitution : Modifies lipophilicity and electronic properties, potentially increasing membrane permeability and bioavailability.

- Methoxy Group : Contributes to solubility and stability in biological systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-amino-4-fluoro-5-methoxybenzoate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sequential functionalization of the benzoate scaffold. For example, fluorination via electrophilic substitution (e.g., using Selectfluor®) precedes methoxy group introduction via alkylation (e.g., methyl iodide under basic conditions). The amino group is often introduced via catalytic hydrogenation of a nitro precursor or protected intermediates to avoid side reactions. Solvents like dichloromethane (DCM) or dimethylformamide (DMF) are used to stabilize intermediates, with yields optimized at 50–70°C . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical to isolate the product .

Q. How do the functional groups in this compound influence its reactivity in further derivatization?

- Methodological Answer :

- Amino Group : Participates in nucleophilic substitution (e.g., acylation, sulfonation) and acts as a directing group in electrophilic aromatic substitution (EAS). Protection with Boc or acetyl groups is recommended before harsh reactions .

- Fluoro Group : Electron-withdrawing effect deactivates the ring, directing EAS to the para position relative to itself. It enhances stability against metabolic degradation in biological studies .

- Methoxy Group : Electron-donating effect activates the ring for EAS at ortho/para positions. It can be demethylated under strong acidic conditions (e.g., BBr₃) to yield phenolic derivatives .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., coupling constants for fluorine in ¹⁹F NMR) .

- HPLC/LC-MS : Validates purity (>95%) and monitors reaction progress using C18 columns (methanol/water mobile phase) .

- X-Ray Crystallography : Resolves crystal structure and hydrogen-bonding networks using SHELXL for refinement .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of substituents. Fukui indices identify nucleophilic/electrophilic sites, while Molecular Electrostatic Potential (MEP) maps predict reaction hotspots. Software like Gaussian or ORCA integrates these parameters, aiding in rational synthesis design .

Q. What strategies resolve contradictions in reported reactivity data for halogenated benzoate derivatives?

- Methodological Answer : Discrepancies arise from solvent polarity, catalyst choice, or competing pathways. Systematic studies under controlled conditions (e.g., kinetic vs. thermodynamic control) clarify mechanisms. For example, bromine’s stronger electron-withdrawing effect vs. fluorine alters reaction rates in SNAr reactions, validated via Hammett plots .

Q. How does this compound compare to analogs in biological activity studies?

- Methodological Answer : Structure-Activity Relationship (SAR) studies replace substituents (e.g., fluoro → chloro, methoxy → ethoxy) and assay against targets like kinases or microbial enzymes. IC₅₀ values from fluorescence-based assays or microdilution tests (e.g., MIC for antimicrobial activity) quantify potency. Meta-analysis of PubChem data (AID 743255) identifies trends .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Methodological Answer : Batch vs. flow chemistry optimization minimizes exothermic risks. Catalyst recycling (e.g., Pd/C for hydrogenation) and solvent recovery (e.g., DCM via distillation) improve sustainability. Process Analytical Technology (PAT) tools like FTIR monitors reaction endpoints, ensuring consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.